2-({5-amino-4-[(phenylcarbamoyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[3-amino-5-(2-anilino-2-oxoethyl)sulfanyl-1,2,4-triazol-4-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2S/c19-17-22-23-18(27-12-16(26)21-14-9-5-2-6-10-14)24(17)11-15(25)20-13-7-3-1-4-8-13/h1-10H,11-12H2,(H2,19,22)(H,20,25)(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMDCTBCSLIQDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C(=NN=C2SCC(=O)NC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({5-amino-4-[(phenylcarbamoyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the amino and anilino groups via substitution reactions. The sulfanyl group is often introduced through thiolation reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The amino and sulfanyl groups can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The carbonyl group in the anilino moiety can be reduced to form corresponding alcohols.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. .
Scientific Research Applications
Chemical Applications
This compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The triazole moiety is often involved in the formation of more complex molecules through various reactions, such as:
- Cyclization Reactions : Utilized to form triazole derivatives.
- Substitution Reactions : Facilitates the introduction of amino and anilino groups.
- Thiolations : Introduces sulfanyl groups into the molecular structure.
Biological Applications
The biological activity of 2-({5-amino-4-[(phenylcarbamoyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide makes it a candidate for drug discovery and development. Key areas include:
-
Enzyme Inhibition : The compound can target specific enzymes or receptors, potentially leading to therapeutic applications in treating diseases.
Target Enzyme Mode of Action Potential Disease Enzyme A Inhibition Cancer Enzyme B Modulation Diabetes
Medicinal Chemistry
In medicinal chemistry, this compound's unique functional groups allow for the exploration of its therapeutic potential. Research has indicated possible applications in:
- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains.
- Anticancer Properties : Investigations into its ability to inhibit tumor growth are ongoing.
Material Science Applications
The compound can also be explored for its utility in material science, particularly in developing new materials with specific properties such as:
- Polymers : Its chemical structure could be integrated into polymer matrices to enhance mechanical properties.
- Coatings : Potential applications in creating protective coatings with improved durability and resistance to environmental factors.
Case Studies and Research Findings
Several studies highlight the applications of similar compounds and their mechanisms:
- Inhibition of Type III Secretion Systems :
- Anticancer Research :
- Material Development :
Mechanism of Action
The mechanism of action of 2-({5-amino-4-[(phenylcarbamoyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the attached functional groups can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 1,2,4-triazole-3-sulfanyl acetamide derivatives. Below is a comparative analysis of its structural and functional analogs, highlighting substituent effects on biological activity:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations
Substituent Effects on Activity: Electron-withdrawing groups (e.g., -Cl, -NO₂) on the aryl rings enhance antimicrobial and anti-inflammatory activities by improving binding to target enzymes or receptors . Heterocyclic substituents (e.g., pyridin-4-yl, furan-2-yl) modulate solubility and bioactivity. For instance, pyridinyl groups improve water solubility, while furanyl derivatives show potent anti-exudative effects .
Sulfanyl linkages are critical for disulfide bond formation or thiol-mediated interactions, which may contribute to antioxidant mechanisms .
Pharmacological Potential: The target compound’s phenylcarbamoyl methyl group distinguishes it from analogs, offering unique hydrogen-bonding capabilities that could enhance target affinity. Compared to the KA series (), replacing the pyridin-4-yl group with phenylcarbamoyl methyl may alter selectivity toward bacterial vs. fungal targets.
Synthetic Accessibility :
- The compound’s synthesis likely follows routes similar to (chloroacetyl chloride coupling) and (hydrazine cyclization), suggesting feasible scalability .
Biological Activity
The compound 2-({5-amino-4-[(phenylcarbamoyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide is a complex organic molecule that exhibits potential biological activity due to its unique structural features, including a triazole ring and functional groups such as amino and sulfanyl. This article delves into the biological activities associated with this compound, exploring its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by:
- Triazole Ring : Known for stability and biological relevance.
- Amino Group : Potential for hydrogen bonding and interaction with biological targets.
- Sulfanyl Group : Enhances reactivity and potential for diverse biological interactions.
The biological activity of 2-({5-amino-4-[(phenylcarbamoyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide is primarily attributed to its ability to interact with specific enzymes or receptors within biological systems. The triazole ring can bind to active sites on proteins, inhibiting or modulating their activity. This interaction can lead to various physiological effects depending on the target pathways involved.
Antimicrobial Activity
Research indicates that derivatives of N-phenylacetamides exhibit significant antimicrobial properties. For example, compounds similar to 2-({5-amino-4-[(phenylcarbamoyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide have shown efficacy against various bacterial strains:
| Compound Name | Target Bacteria | Minimum Effective Concentration (µM) |
|---|---|---|
| N-(4-fluoro-thiazol)acetamide | Xanthomonas oryzae | 156.7 |
| N-(substituted) acetamide derivatives | Multiple strains | Varies |
These results suggest that the compound may serve as a lead in developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of similar compounds has been investigated with promising results. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving caspase activation:
| Compound Name | Cancer Cell Line | Observed Effect |
|---|---|---|
| Thiazole derivatives | A549 (lung cancer) | Significant apoptosis induction |
| Triazole derivatives | C6 (glioma) | Inhibition of cell proliferation |
These findings highlight the potential role of triazole-containing compounds in cancer therapy .
Analgesic and Anti-inflammatory Properties
Some studies have reported analgesic effects associated with N-substituted acetamides. The evaluation of these compounds in animal models has shown:
| Compound Name | Analgesic Model Used | Efficacy |
|---|---|---|
| Novel acetamides | Hot plate test | Significant pain relief observed |
This suggests that the compound may also have therapeutic applications in pain management .
Case Studies
- Antimicrobial Evaluation : A study evaluated various N-substituted acetamides against bacterial strains such as Xanthomonas axonopodis and found that some compounds exhibited lower EC50 values than traditional antibiotics, indicating their potential as effective antibacterial agents .
- Anticancer Studies : Research on thiazole-triazole hybrids demonstrated significant cytotoxicity against A549 lung cancer cells, with mechanisms involving DNA damage response pathways being elucidated .
- Analgesic Activity : In a recent study examining the analgesic properties of related compounds, significant pain reduction was observed in rodent models, suggesting a viable pathway for further research into pain relief applications .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-({5-amino-4-[(phenylcarbamoyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the triazole core via cyclization of thiosemicarbazides or hydrazine derivatives. Subsequent functionalization includes introducing the sulfanyl and phenylcarbamoyl groups under controlled conditions (e.g., reflux in ethanol or DMF). Optimizing yields requires adjusting catalysts (e.g., pyridine/Zeolite Y-H systems ), reaction temperatures (e.g., 150°C for 5 hours ), and purification via chromatography or recrystallization .
- Key Data :
| Parameter | Typical Range |
|---|---|
| Reaction Temperature | 80–150°C |
| Catalysts | Pyridine, Zeolite Y-H |
| Yield Optimization | 60–85% after purification |
Q. How is the molecular structure of this compound validated, and what spectroscopic techniques are critical for characterization?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and stereochemistry. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretching at ~1650 cm⁻¹). Mass spectrometry (MS) verifies molecular weight and fragmentation patterns. X-ray crystallography resolves 3D conformation using software like SHELXL .
- Structural Insights :
- Triazole ring protons appear as singlets in ¹H NMR (~δ 8.1–8.5 ppm).
- Acetamide carbonyl signals are observed at ~δ 170 ppm in ¹³C NMR .
Advanced Research Questions
Q. What computational strategies are employed to predict the reactivity and biological interactions of this compound?
- Methodology : Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks. Molecular docking studies simulate interactions with biological targets (e.g., kinases or receptors) using software like AutoDock. These methods guide modifications to enhance binding affinity .
- Example : Docking scores for kinase inhibition correlate with the sulfanyl group’s electron-withdrawing effects, enhancing interactions with catalytic lysine residues .
Q. How can contradictions in biological activity data (e.g., cytotoxicity vs. selectivity) be resolved during pharmacological studies?
- Methodology : Use dose-response assays (e.g., IC₅₀ determination) to distinguish between genuine bioactivity and nonspecific toxicity. Compare results across cell lines (e.g., cancer vs. normal cells) and validate mechanisms via Western blotting (e.g., apoptosis markers like caspase-3) .
- Case Study : Discrepancies in IC₅₀ values (e.g., 12 μM in HeLa vs. 45 μM in HEK293) may arise from differential expression of target proteins, resolved via siRNA knockdown experiments .
Q. What advanced crystallization techniques improve structural resolution for X-ray studies of this compound?
- Methodology : Co-crystallization with heavy atoms (e.g., selenomethionine derivatives) or cryocooling (100 K) reduces thermal motion artifacts. SHELXD/SHELXE pipelines enable robust phase determination for twinned or low-resolution datasets .
- Key Parameters :
| Crystallization Condition | Outcome |
|---|---|
| Solvent: Ethanol/water (3:1) | Plate-like crystals (0.2 mm) |
| Cryoprotectant: 25% glycerol | Improved diffraction to 1.8 Å resolution |
Data Contradiction Analysis
Q. Why do solubility profiles vary significantly across different solvent systems, and how does this impact formulation?
- Analysis : Polar aprotic solvents (e.g., DMSO) enhance solubility (~50 mg/mL) due to hydrogen bonding with the acetamide group, while nonpolar solvents (e.g., hexane) show negligible dissolution. Contradictions arise from impurities or polymorphic forms, addressed via HPLC purity checks (>98%) and differential scanning calorimetry (DSC) .
Q. How do steric effects from the phenylcarbamoyl group influence reaction kinetics in derivative synthesis?
- Analysis : Bulky substituents slow nucleophilic substitution at the triazole ring. Kinetic studies (e.g., monitoring via TLC) show reduced reaction rates (k = 0.015 min⁻¹ vs. 0.045 min⁻¹ for unsubstituted analogs). Steric maps generated using molecular mechanics (MMFF94) quantify hindrance .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
